

Finerenone-d3: A Technical Guide to Solubility and Storage

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Compound of Interest

Compound Name: *Finerenone-d3*

Cat. No.: *B12381673*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for **Finerenone-d3**. While specific experimental data for the deuterated form is limited, this document compiles and extrapolates from comprehensive data available for Finerenone, its non-deuterated analogue. Given that deuterium substitution is a minor structural modification, the physicochemical properties, including solubility and stability, are expected to be very similar. This guide is intended to support researchers in the effective use of **Finerenone-d3** in a laboratory setting.

Introduction to Finerenone-d3

Finerenone-d3 is the deuterium-labeled version of Finerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone itself is a third-generation antagonist with high affinity for the MR and excellent selectivity over other steroid hormone receptors, such as the glucocorticoid, androgen, and progesterone receptors[1][2]. In research, **Finerenone-d3** is primarily utilized as an internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy[1].

Solubility Profile

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. The solubility of Finerenone has been characterized in various organic solvents and

aqueous media.

Aqueous Solubility

The aqueous solubility of Finerenone is highly dependent on pH. As a compound with a basic nature, its solubility decreases as the pH increases. It is reported to be soluble at a pH of 1 and is considered practically insoluble at a pH above 4.5. One study determined the equilibrium solubility to be 0.024 mg/mL at pH 6.8[3]. This low aqueous solubility at physiological pH classifies Finerenone as a low-solubility compound according to the Biopharmaceutical Classification System (BCS)[3].

Organic Solvent Solubility

Finerenone exhibits good solubility in a range of common organic solvents. This is particularly relevant for the preparation of stock solutions for in vitro experiments. There are some discrepancies in the exact solubility values reported by different suppliers, which may be due to variations in experimental conditions or the purity of the compound.

Table 1: Quantitative Solubility Data for Finerenone in Organic Solvents

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Source
Dimethyl Sulfoxide (DMSO)	~3 mg/mL	~7.9 mM	
Dimethyl Sulfoxide (DMSO)	76 mg/mL	200.83 mM	
Dimethylformamide (DMF)	~10 mg/mL	~26.4 mM	
Ethanol	10 mg/mL	26.42 mM	

Note: The significant variation in reported DMSO solubility may be attributable to factors such as water absorption by the solvent, which can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of solutions.

A comprehensive study measured the solubility of Finerenone in ten different monosolvents at temperatures ranging from 273.15 K to 313.15 K (0°C to 40°C). The data from this study indicates that solubility generally increases with temperature in these solvents.

Table 2: Molar Fraction Solubility of Finerenone in Various Organic Solvents at Different Temperatures (Data extracted from Lin et al., 2015)

Temperature (K)	Methanol	Ethanol	Isopropanol	Acetone	Acetonitrile	Dichloromethane
273.15	0.00068	0.00049	0.00031	0.00698	0.00311	0.01520
283.15	0.00098	0.00071	0.00045	0.00902	0.00408	0.01980
293.15	0.00139	0.00102	0.00065	0.01150	0.00532	0.02550
303.15	0.00195	0.00144	0.00092	0.01450	0.00690	0.03260
313.15	0.00271	0.00201	0.00128	0.01810	0.00889	0.04120

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of **Finerenone-d3** for research applications.

Solid Form

For long-term storage, Finerenone and its deuterated analog should be stored as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years. The solid is described as a white to yellow crystalline, non-hygroscopic powder.

In Solution

Stock solutions of **Finerenone-d3** prepared in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. One supplier suggests that solutions in DMSO can be stored for 2 weeks at 4°C and for 6 months at -80°C. When preparing stock solutions, it is good practice to purge the solvent with an inert gas to minimize oxidation.

Table 3: Recommended Storage Conditions for **Finerenone-d3**

Form	Storage Temperature	Recommended Duration	Atmosphere
Solid	-20°C	≥ 4 years	Ambient
Solution in DMSO	4°C	2 weeks	Inert gas recommended
Solution in DMSO	-80°C	6 months	Inert gas recommended

Experimental Protocols

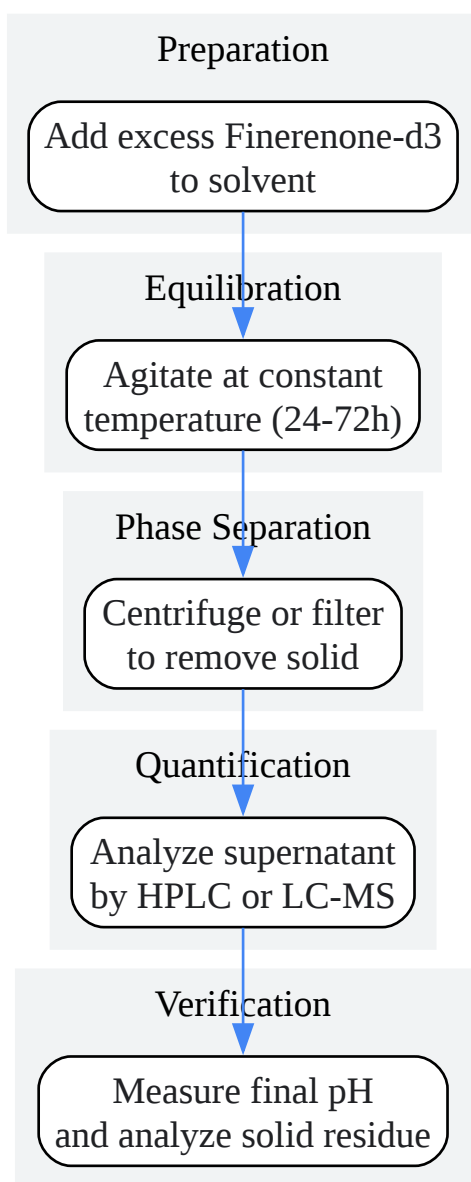
While specific experimental protocols for determining the solubility and stability of **Finerenone-d3** are not publicly available, standardized methodologies for active pharmaceutical ingredients (APIs) and deuterated compounds are well-established.

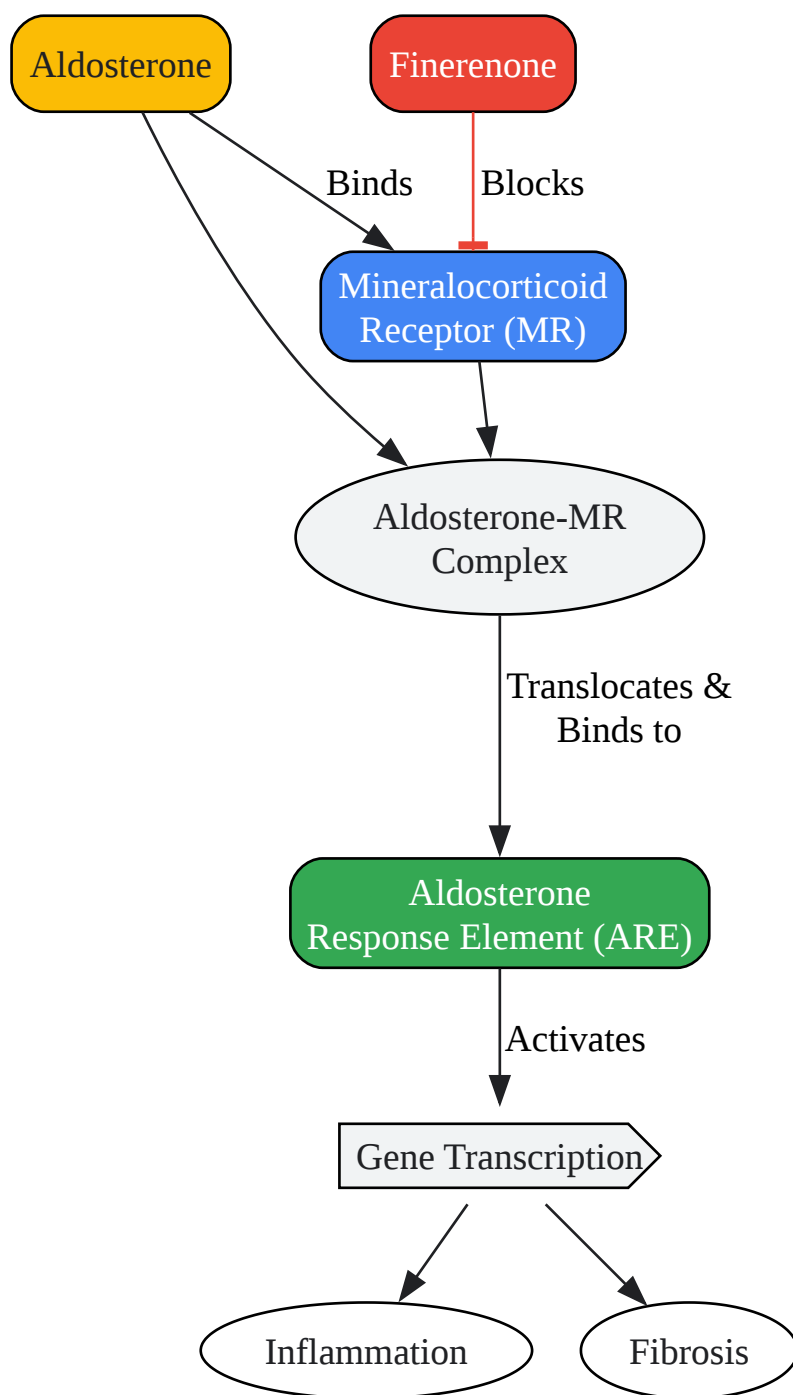
Equilibrium Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard. A general protocol based on WHO and USP guidelines is as follows:

- **Preparation:** Add an excess amount of the solid **Finerenone-d3** to a series of vials containing the desired solvent (e.g., aqueous buffers of different pH, organic solvents).
- **Equilibration:** The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **Finerenone-d3** in the supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

- Verification: The pH of aqueous solutions should be measured before and after the experiment. The solid residue can be analyzed to check for any polymorphic or chemical transformations.





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